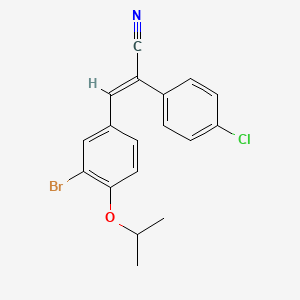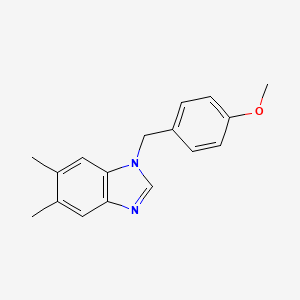![molecular formula C14H17NO2 B4628711 2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)
2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone often involves condensation reactions and modifications of cyclohexanone derivatives. For example, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone involves NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography, showing the structural confirmation of these compounds through various spectroscopic and analytical techniques (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives reveals strong intramolecular hydrogen bonding and a keto-amine tautomeric form. X-ray diffraction analysis provides insights into their crystal structure, showing cyclohexanone rings often adopt a chair conformation with specific configurations determined by substituents (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, including cyclocondensation, and exhibit tautomeric equilibria influenced by their substituents. Their reactivity and interactions, such as hydrogen bonding capabilities, significantly determine their chemical properties and potential applications in synthetic chemistry (Çakir et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystal structures, are directly influenced by their molecular structure. The cyclohexanone ring's conformation, along with the nature and position of substituents, plays a crucial role in determining these properties. For example, the crystal structure analysis often reveals a chair conformation of the cyclohexanone ring, which is a common feature in these molecules (Kutulya et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are pivotal in understanding the behavior of these compounds in chemical syntheses and potential applications. Studies have shown that the presence of specific functional groups can significantly affect their chemical behavior, leading to various applications in organic synthesis and potentially in medicinal chemistry, albeit not discussed here due to the constraints (Shi et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Dimitris Matiadis et al. (2009) describes an efficient solid-phase synthesis method for diverse 3,5-disubstituted-2-aminofuranones, demonstrating the utility of α-hydroxy acids loaded on nitrophenyl carbonate derivatives for C-acylation of active methylene compounds, including cyclohexanone derivatives (Dimitris Matiadis, Kyriakos C. Prousis, O. Igglessi-Markopoulou, 2009). Additionally, M. Odabaşoǧlu et al. (2003) explored the keto-amine tautomeric form of similar compounds, revealing strong intramolecular N-H...O hydrogen bonding and its implications on molecular structure and reactivity (M. Odabaşoǧlu, Ç. Albayrak, O. Büyükgüngör, P. Lönnecke, 2003).
Thermotropic Liquid Crystalline Properties
Research by P. Sakthivel and P. Kannan (2005) focused on novel liquid crystalline-cum-photocrosslinkable polymers synthesized from cyclohexanone derivatives, showing their mesogenic properties, phase behaviors, and thermal stability, which are crucial for advanced material applications (P. Sakthivel, P. Kannan, 2005).
Enantioselective Synthesis
A study conducted by C. R. Mcarthur et al. (1982) demonstrated the use of insoluble cross-linked copolymers for the enantioselective α-methylation of cyclohexanone, achieving high enantiomeric excesses, which has significant implications for chiral synthesis in pharmaceutical research (C. R. Mcarthur, P. M. Worster, Ji-long Jiang, C. Leznoff, 1982).
Antimicrobial Activity
A. Barakat et al. (2015) synthesized 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and investigated its antimicrobial activity and molecular docking, providing insights into the potential biomedical applications of cyclohexanone derivatives (A. Barakat, H. Ghabbour, A. Al-Majid, S. Soliman, Mohamed Ali, Y. Mabkhot, M. Shaik, H. Fun, 2015).
Propiedades
IUPAC Name |
(2Z)-2-[(2-hydroxy-5-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-6-7-14(17)12(8-10)15-9-11-4-2-3-5-13(11)16/h6-9,15,17H,2-5H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORKTWDGNLZIGF-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2-hydroxy-5-methylanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)
![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)
![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)
![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)
![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)